molecular formula C23H30N2O5S2 B2392732 Ethyl 2-[[3-(azepan-1-ylsulfonyl)-4-methylbenzoyl]amino]-4,5-dimethylthiophene-3-carboxylate CAS No. 690247-16-6

Ethyl 2-[[3-(azepan-1-ylsulfonyl)-4-methylbenzoyl]amino]-4,5-dimethylthiophene-3-carboxylate

Cat. No.: B2392732
CAS No.: 690247-16-6
M. Wt: 478.62
InChI Key: IUFMJHNTBNMEPM-UHFFFAOYSA-N
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Description

Ethyl 2-[[3-(azepan-1-ylsulfonyl)-4-methylbenzoyl]amino]-4,5-dimethylthiophene-3-carboxylate is a complex organic compound with applications across several scientific fields. The molecule features a thiophene ring, sulfonyl group, and azepane ring, contributing to its multifaceted chemical behavior.

Preparation Methods

Synthetic Routes and Reaction Conditions

Synthesizing Ethyl 2-[[3-(azepan-1-ylsulfonyl)-4-methylbenzoyl]amino]-4,5-dimethylthiophene-3-carboxylate involves multiple steps:

  • Formation of the Thiophene Ring: : This typically requires a sulfur source, such as thiophene-2-carboxylic acid, which undergoes bromination followed by reaction with alkyl lithium reagents.

  • Amino Group Addition: : A coupling reaction facilitated by a suitable catalyst introduces the amino group onto the aromatic ring.

  • Azepane Ring Construction: : This step involves cyclization reactions that form the azepane structure.

  • Final Assembly: : The ethyl ester group is introduced last, often through an esterification reaction with ethanol under acidic conditions.

Industrial Production Methods

In industrial settings, large-scale production of this compound may use automated reactors and optimized catalytic processes to increase yield and efficiency. Key considerations include temperature control, solvent choice, and purification steps such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-[[3-(azepan-1-ylsulfonyl)-4-methylbenzoyl]amino]-4,5-dimethylthiophene-3-carboxylate can undergo various chemical reactions, including:

  • Oxidation: : Using agents like potassium permanganate to modify functional groups.

  • Reduction: : Applying reducing agents such as lithium aluminum hydride to alter the sulfonyl group.

  • Substitution: : Electrophilic or nucleophilic substitution reactions involving the benzoyl or thiophene ring structures.

Common Reagents and Conditions

  • Oxidation: : Potassium permanganate in acidic or neutral media.

  • Reduction: : Lithium aluminum hydride or sodium borohydride in anhydrous conditions.

  • Substitution: : Halogenating agents like bromine or chlorine for electrophilic substitution; nucleophilic agents like alkoxides for nucleophilic substitution.

Major Products

The primary products depend on the reaction type:

  • Oxidation: : Formation of sulfoxides or sulfones.

  • Reduction: : Removal of oxygen to produce amino derivatives.

  • Substitution: : Introduction of halogen or alkyl groups.

Scientific Research Applications

Ethyl 2-[[3-(azepan-1-ylsulfonyl)-4-methylbenzoyl]amino]-4,5-dimethylthiophene-3-carboxylate finds uses in:

  • Chemistry: : As an intermediate in organic synthesis and for studying reaction mechanisms.

  • Biology: : Inhibiting enzymes or proteins due to its complex structure.

  • Medicine: : Potential therapeutic applications for modulating biological pathways.

  • Industry: : Used in developing materials with specific chemical properties.

Mechanism of Action

The compound exerts its effects primarily through its interaction with molecular targets like enzymes or receptors. Its structure allows it to bind to active sites or alter protein conformation, influencing biological pathways. The azepane ring, in particular, can enhance binding affinity and specificity.

Comparison with Similar Compounds

Compared to other thiophene derivatives, Ethyl 2-[[3-(azepan-1-ylsulfonyl)-4-methylbenzoyl]amino]-4,5-dimethylthiophene-3-carboxylate is unique due to its combined sulfonyl, azepane, and ester functionalities, offering a distinctive set of chemical properties.

Similar Compounds

  • Thiophene-2-carboxylic acid derivatives: : Lacking the azepane ring, offering different reactivity.

  • Sulfonylated benzamides: : Without the thiophene ring, affecting their electronic properties and interactions.

This compound stands out due to its multifaceted structure, enabling a wide range of applications and interactions. Would you like to dive deeper into any specific section or explore another topic?

Properties

IUPAC Name

ethyl 2-[[3-(azepan-1-ylsulfonyl)-4-methylbenzoyl]amino]-4,5-dimethylthiophene-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H30N2O5S2/c1-5-30-23(27)20-16(3)17(4)31-22(20)24-21(26)18-11-10-15(2)19(14-18)32(28,29)25-12-8-6-7-9-13-25/h10-11,14H,5-9,12-13H2,1-4H3,(H,24,26)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IUFMJHNTBNMEPM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(SC(=C1C)C)NC(=O)C2=CC(=C(C=C2)C)S(=O)(=O)N3CCCCCC3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H30N2O5S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

478.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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